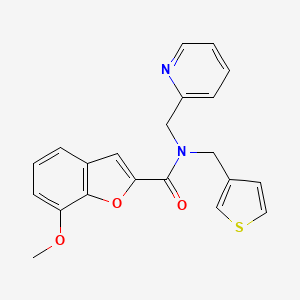

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by the presence of a methoxy group, a pyridin-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to a benzofuran core. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like methyl iodide in the presence of a base.

Attachment of Pyridin-2-ylmethyl and Thiophen-3-ylmethyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

Catalyst Optimization: Using efficient catalysts to improve reaction yields.

Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzofuran Carboxamides: Compounds with similar core structures but different substituents.

Methoxy-Substituted Aromatics: Compounds with methoxy groups attached to aromatic rings.

Pyridinyl and Thiophenyl Derivatives: Compounds containing pyridine or thiophene rings.

Uniqueness

“7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Activité Biologique

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its neuroprotective effects, antioxidant properties, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is substituted with a methoxy group, a pyridine moiety, and a thiophene ring. These structural features contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 314.42 g/mol |

| IUPAC Name | This compound |

Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant neuroprotective effects. In particular, research conducted on a series of novel benzofuran derivatives, including those similar to this compound, revealed their ability to protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate) receptor activation.

One study synthesized various derivatives and evaluated their neuroprotective activity using primary cultured rat cortical neurons. Among these derivatives, certain compounds exhibited protection against NMDA-induced excitotoxicity at concentrations as low as 30 μM, comparable to the established NMDA antagonist memantine .

Antioxidant Activity

The compound's antioxidant properties were assessed through in vitro assays. The evaluation involved measuring the ability to scavenge free radicals and inhibit lipid peroxidation. Results indicated that specific derivatives of benzofuran compounds displayed considerable antioxidant activity, which is crucial for preventing oxidative stress-related neuronal damage.

Study 1: Neuroprotection Against NMDA-Induced Damage

In a controlled experiment involving cultured rat cortical neurons, several benzofuran derivatives were tested for neuroprotective effects against NMDA-induced excitotoxicity. The study identified that compounds with specific substitutions at the R2 position showed enhanced protective effects:

| Compound | R2 Substitution | Neuroprotective Effect (μM) |

|---|---|---|

| 1f | -CH₃ | Comparable to memantine at 30 |

| 1j | -OCH₃ | Moderate protection |

| 1q | -Cl | Low protection |

This study highlighted the significance of structural modifications in enhancing neuroprotective efficacy .

Study 2: Antioxidant Evaluation

In another research initiative, the antioxidant activity of selected benzofuran derivatives was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings are summarized in the table below:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1a | 75 |

| 1c | 65 |

| 1f | 80 |

These results indicate that certain modifications can significantly enhance the antioxidant capacity of these compounds, suggesting their potential utility in therapeutic applications targeting oxidative stress .

Propriétés

IUPAC Name |

7-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-25-18-7-4-5-16-11-19(26-20(16)18)21(24)23(12-15-8-10-27-14-15)13-17-6-2-3-9-22-17/h2-11,14H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSCVNLPINQWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.